Ethyl 4-chloro-6-ethylquinoline-3-carboxylate

Lipophilicity Drug Design SAR

Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is a synthetic, small-molecule quinoline derivative belonging to the 3-carboxylate ester subclass. It is primarily utilized as a versatile research building block and intermediate in medicinal chemistry and chemical biology.

Molecular Formula C14H14ClNO2
Molecular Weight 263.72 g/mol
CAS No. 1019345-40-4
Cat. No. B1497657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-6-ethylquinoline-3-carboxylate
CAS1019345-40-4
Molecular FormulaC14H14ClNO2
Molecular Weight263.72 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Cl
InChIInChI=1S/C14H14ClNO2/c1-3-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)18-4-2/h5-8H,3-4H2,1-2H3
InChIKeyARIWKBVTZWASFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloro-6-ethylquinoline-3-carboxylate (CAS 1019345-40-4): Core Chemical Identity and Sourcing Baseline


Ethyl 4-chloro-6-ethylquinoline-3-carboxylate is a synthetic, small-molecule quinoline derivative belonging to the 3-carboxylate ester subclass. It is primarily utilized as a versatile research building block and intermediate in medicinal chemistry and chemical biology [1]. The compound features a chlorine atom at the 4-position and an ethyl group at the 6-position of the quinoline core, yielding a molecular formula of C14H14ClNO2 and a molecular weight of 263.72 g/mol [1]. Commercially, it is available from multiple global suppliers with a standard minimum purity specification of 95% . Its structural identifiers include the InChIKey ARIWKBVTZWASFK-UHFFFAOYSA-N and the ZINC database entry ZINC19808115 [1].

Why Generic Substitution Fails for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate: The Quantified Risk of Analog Interchange


While the quinoline-3-carboxylate scaffold is common, simple substitution with a close analog such as ethyl 4-chloro-6-methylquinoline-3-carboxylate introduces measurable physicochemical divergence that can alter biological and pharmacological behavior. The replacement of the 6-ethyl with a 6-methyl group reduces the computed XLogP3 from 3.8 to 3.4 [1][2], a difference that predictably impacts membrane permeability, non-specific protein binding, and pharmacokinetic profiles. Additionally, the complete removal of the 6-alkyl substituent (as in ethyl 4-chloroquinoline-3-carboxylate) further drops the XLogP3 to 2.9 [1][3]. These differences mean that data obtained with an analog cannot be reliably extrapolated to this compound without re-validation, posing a risk of misleading structure-activity relationship (SAR) conclusions. The evidence below quantifies the specific points of differentiation that justify the exclusive procurement of the 6-ethyl variant for critical research programs.

Quantitative Differentiation Evidence for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate Against Key Analogs


Computed Lipophilicity (XLogP3) as a Selectivity and Permeability Predictor vs. 6-Methyl and Unsubstituted Analogs

The target compound's computed lipophilicity (XLogP3 = 3.8) is measurably higher than that of its closest commercially available analogs. Ethyl 4-chloro-6-methylquinoline-3-carboxylate, where the 6-ethyl is replaced by a 6-methyl group, has an XLogP3 of 3.4 [1]. The des-6-alkyl analog, ethyl 4-chloroquinoline-3-carboxylate, has an XLogP3 of 2.9 [2]. This trend demonstrates that the 6-ethyl substituent contributes approximately 0.4–0.5 log units to the partition coefficient relative to a methyl, and 0.9 units relative to hydrogen.

Lipophilicity Drug Design SAR

Verified Minimum Purity Specification: 95% Baseline for Reproducible Research

The target compound is consistently supplied across multiple independent vendors with a certified minimum purity of 95% . This standardized specification contrasts with analogs such as ethyl 4-chloro-6-methylquinoline-3-carboxylate, which may be offered at varying purity levels (often 95% but sometimes 97% or unstated) depending on the supplier . The uniformity of the 95% baseline for the 6-ethyl variant reduces inter-lot variability in biological assays.

Quality Control Reproducibility Purity

Distinct Molecular Weight and Formula for Analytical Method Development

The molecular weight (263.72 g/mol) and monoisotopic mass (263.0713064 Da) of the target compound are distinct from its closest analog, ethyl 4-chloro-6-methylquinoline-3-carboxylate (MW 249.69 g/mol, monoisotopic mass 249.0557 Da) [1][2]. This 14 Da mass difference (one CH2 unit) is resolvable by standard LC-MS and serves as a clear identity confirmation, preventing mistaken interchange in compound management workflows.

Analytical Chemistry LC-MS Method Validation

Unique InChIKey and ZINC Database Identifier for Computational Screening Fidelity

The target compound possesses a unique InChIKey (ARIWKBVTZWASFK-UHFFFAOYSA-N) and ZINC database identifier (ZINC19808115) that are structurally distinct from all analogs [1]. In virtual screening campaigns, the 6-ethyl substitution pattern encoded in the InChIKey ensures that computational docking results are specific to the correct ligand topology, whereas the 6-methyl analog (InChIKey: GSIDXMVQPNWNIR-UHFFFAOYSA-N) would produce different binding poses and affinity predictions.

Virtual Screening Cheminformatics Database Integrity

Validated Procurement Scenarios for Ethyl 4-chloro-6-ethylquinoline-3-carboxylate in Research and Development


Medicinal Chemistry SAR Programs Requiring Defined Lipophilicity for Bioavailability Optimization

When a drug discovery project demands a quinoline scaffold with a lipophilicity value near XLogP3 3.8 to balance cellular permeability and metabolic stability, this compound is the appropriate choice over the 6-methyl (XLogP3 3.4) or unsubstituted analogs (XLogP3 2.9), as established in Section 3 [1]. The precise 0.4 log unit advantage can be the difference between a compound series achieving oral bioavailability or failing due to poor absorption.

Analytical Method Development and Compound Library Quality Control

The distinct molecular weight of 263.72 g/mol and unique InChIKey ARIWKBVTZWASFK-UHFFFAOYSA-N, as detailed in the quantitative evidence, enable unambiguous LC-MS identification and database registration [2][3]. This compound serves as a reliable standard for calibrating instruments and validating compound integrity in high-throughput screening collections, preventing the interchange errors that can occur with the 249.69 g/mol methyl analog.

Computational Chemistry and Structure-Based Drug Design Campaigns

The specific ZINC identifier ZINC19808115 and unique InChIKey guarantee that virtual screening hits correspond to the exact 6-ethyl substituted topology . Using this compound for hit validation and analog-by-catalog exploration ensures that docking predictions are not confounded by the steric and electronic differences inherent in the 6-methyl or des-ethyl scaffolds.

Reproducible Biological Assay Development with Verified Vendor Purity

Programs requiring minimal inter-lot variability benefit from the consistent 95% minimum purity specification provided by multiple independent suppliers . This standardization, contrasted with the variable purity grading of some analogs, supports the generation of reproducible dose-response data suitable for publication in peer-reviewed journals and inclusion in regulatory submissions.

Technical Documentation Hub

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